molecular formula C8H9N3 B1296584 (4-Hydrazinophenyl)acetonitrile CAS No. 57411-91-3

(4-Hydrazinophenyl)acetonitrile

Cat. No. B1296584
CAS RN: 57411-91-3
M. Wt: 147.18 g/mol
InChI Key: IXAYDTXYULYNHN-UHFFFAOYSA-N
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Description

“(4-Hydrazinophenyl)acetonitrile” is a chemical compound with the molecular formula C8H9N3 . It has a molecular weight of 147.18 . The compound is used in proteomics research .


Synthesis Analysis

The synthesis of “(4-Hydrazinophenyl)acetonitrile” involves the reaction of 4-aminobenzyl cyanide with sodium nitrite (NaNO2) in the presence of concentrated hydrochloric acid (HCl) . The reaction is carried out at a low temperature (-10°C) to control the reaction rate .


Molecular Structure Analysis

The InChI code for “(4-Hydrazinophenyl)acetonitrile” is 1S/C8H9N3/c9-6-5-7-1-3-8(11-10)4-2-7/h1-4,11H,5,10H2 . This indicates that the compound consists of a phenyl group (C6H5-) attached to a hydrazine group (NH2NH2) and an acetonitrile group (CH2CN) .


Physical And Chemical Properties Analysis

“(4-Hydrazinophenyl)acetonitrile” has a density of 1.2±0.1 g/cm3, a boiling point of 347.6±25.0 °C at 760 mmHg, and a flash point of 164.0±23.2 °C . It has 3 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds . Its polar surface area is 62 Å2, and it has a molar refractivity of 44.2±0.3 cm3 .

Scientific Research Applications

Nucleophilic Substitution Reactions

(4-Hydrazinophenyl)acetonitrile plays a significant role in nucleophilic substitution reactions. A study by Ibrahim et al. (2013) demonstrates the hydrazinolysis of certain dinitrophenyl derivatives, highlighting the impact of solvents like acetonitrile in these reactions. The research emphasizes the concerted mechanism of acyl-oxygen scission in methanol and uncatalyzed substitution in different solvents, including acetonitrile. This indicates the versatility and reactivity of such compounds in various chemical environments (Ibrahim et al., 2013).

Electrochemical Oxidation Studies

Electrochemical oxidation studies, such as those conducted by Cauquis et al. (1975), have explored the behavior of derivatives of (4-Hydrazinophenyl)acetonitrile in acetonitrile. These studies provide insights into the electrochemical properties and potential applications of these compounds in various chemical processes (Cauquis et al., 1975).

Redox Determinations

The compound is also useful in redox determinations, as seen in research by Verma and Kumar (1977). They used hydrated copper (II) perchlorate in acetonitrile for the direct visual and potentiometric determination of ascorbic acid, showcasing the reactivity of acetonitrile-based compounds in redox reactions (Verma & Kumar, 1977).

Molecular Dynamics Studies

Alvarez et al. (2014) discussed the use of acetonitrile in scientific research, highlighting its role as an ideal solvent for numerous organic reactions. This reflects the broader relevance of acetonitrile derivatives, like (4-Hydrazinophenyl)acetonitrile, in various scientific studies, including enzyme-based catalytic processes (Alvarez et al., 2014).

Voltammetric and Spectroelectrochemical Studies

Research by Schwarz et al. (2003) involved voltammetric and UV–Vis spectroelectrochemical studies on related compounds in acetonitrile solutions. This work is crucial for understanding the electrochemical behavior and potential applications of (4-Hydrazinophenyl)acetonitrile in various analytical and industrial processes (Schwarz et al., 2003).

properties

IUPAC Name

2-(4-hydrazinylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-6-5-7-1-3-8(11-10)4-2-7/h1-4,11H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXAYDTXYULYNHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10306161
Record name (4-Hydrazinophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10306161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Hydrazinophenyl)acetonitrile

CAS RN

57411-91-3
Record name NSC174505
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174505
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-Hydrazinophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10306161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of sodium nitrite (1.9 g) in water (16 ml) was added dropwise to a suspension of 4-aminophenylacetonitrile (3.6 g) in concentrated hydrochloric acid (37 ml) so that the temperature did not exceed +2° C. The resulting mixture was stirred overnight (room temperature), the yellow solid collected, washed with cold ethanol (20 ml) and ether (50 ml), dried (vacuum) to give the title compound as a yellow solid.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
37 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Zhu - 2005 - search.proquest.com
Celebrex, a nonsteroidal anti-inflammatory drug (NSAID, cyclooxygenase-2 inhibitor), was reported to induce apoptosis in the prostate cancer cell line PC-3 at 50μM. Early research …
Number of citations: 3 search.proquest.com

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